molecular formula C10H11ClN2 B13049428 (3S)-3-Amino-3-(2-chloro-5-methylphenyl)propanenitrile

(3S)-3-Amino-3-(2-chloro-5-methylphenyl)propanenitrile

Cat. No.: B13049428
M. Wt: 194.66 g/mol
InChI Key: PTRUZXCEABUJAL-JTQLQIEISA-N
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Description

“(3S)-3-Amino-3-(2-chloro-5-methylphenyl)propanenitrile” is a complex organic compound with a unique structure. Let’s break it down:

    Chemical Name: this compound

    IUPAC Name: this compound

    Molecular Formula: CHClN

    Molecular Weight: 197.67 g/mol

This compound contains an amino group, a chloro-substituted phenyl ring, and a nitrile functional group

Preparation Methods

Synthetic Routes:: The synthetic routes for this compound can vary, but one possible approach involves the following steps:

Industrial Production:: Industrial production methods may involve large-scale reactions using optimized conditions to achieve high yields.

Chemical Reactions Analysis

Reactions::

    Amination: Isocyanate reacts with ammonia to form the amino group.

    Nitrile Formation: Isocyanate reacts with HCN to yield the nitrile group.

Common Reagents and Conditions::
  • Amination: Ammonia, solvent (e.g., ethanol or water)
  • Nitrile Formation: Hydrogen cyanide (HCN), base (e.g., NaOH)

Major Products:: The major product is “(3S)-3-Amino-3-(2-chloro-5-methylphenyl)propanenitrile.”

Scientific Research Applications

This compound finds applications in:

    Medicine: Potential as a drug candidate due to its unique structure.

    Chemistry: As a building block for more complex molecules.

    Industry: In the synthesis of specialty chemicals.

Mechanism of Action

The exact mechanism of action is context-dependent. It may interact with specific receptors, enzymes, or cellular pathways. Further research is needed to elucidate its precise effects.

Comparison with Similar Compounds

Properties

Molecular Formula

C10H11ClN2

Molecular Weight

194.66 g/mol

IUPAC Name

(3S)-3-amino-3-(2-chloro-5-methylphenyl)propanenitrile

InChI

InChI=1S/C10H11ClN2/c1-7-2-3-9(11)8(6-7)10(13)4-5-12/h2-3,6,10H,4,13H2,1H3/t10-/m0/s1

InChI Key

PTRUZXCEABUJAL-JTQLQIEISA-N

Isomeric SMILES

CC1=CC(=C(C=C1)Cl)[C@H](CC#N)N

Canonical SMILES

CC1=CC(=C(C=C1)Cl)C(CC#N)N

Origin of Product

United States

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